

## Chemical Identity and Historical Context

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**Compound Focus: Corynantheidine**

CAS No.: 23407-35-4

Cat. No.: S607840

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**Corynantheidine** is a monoterpene indole alkaloid (MIA) found in *Mitragyna speciosa* (kratom) and related species [1] [2]. It serves as a key biosynthetic precursor for other important kratom alkaloids and exhibits unique opioid receptor activity [1] [3].

**Table 1: Core Chemical Identification Data for Corynantheidine**

Property	Value
Preferred Name	Corynantheidine [2]
CAS Registry Number	23407-35-4 [2]
PubChem CID	3000341 [2]
FDA UNII	QMP2RF3L41 [2]
Molecular Formula	$C_{22}H_{28}N_2O_3$ [2]
Formula Mass	368.47 g/mol [2]
IUPAC Name	methyl (E)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate [2]
Stereochemistry	Defined centers at 2S, 3S, 12bS; E-configured double bond [2]
Melting Point	152–153 °C (free base) [2]

The first enantioselective total synthesis of (-)-**corynantheidine** and its pseudoindoxyl derivative was reported in 2023, providing a platform for comprehensive biological investigation [4]. Early synthetic work includes a 1967 publication reporting the synthesis of dl-**corynantheidine** [5].

## Analytical Methods and Quantification

Robust analytical methods are essential for the detection and quantification of **corynantheidine** in plant materials and biological samples.

**Table 2: Validated Analytical Methods for Corynantheidine Analysis**

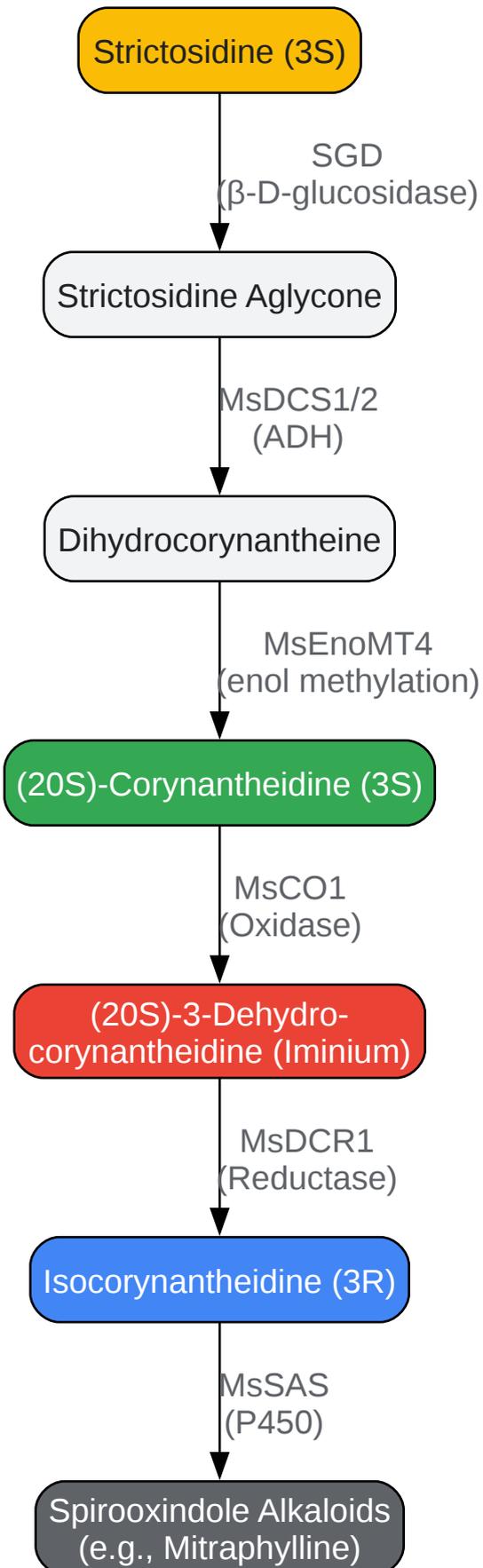
Use-Case	Matrix	Method Details	Key Parameters	Reference
Multi-Alkaloid QC	Plant materials, commercial products	UPLC-MS/MS (10 alkaloids)	~22.5 min runtime; LLOQ in low ng/mL range [2]	Sharma et al.
Single-Analyte PK	Rat plasma	UPLC-MS/MS	3.0 min gradient; <b>Linear range: 1–500 ng/mL</b> ; MRM transitions: <b>m/z 369.2 → 144.0</b> and 369.2 → 226.1 [6] [2]	Avery et al.
Plasma Protein Precipitation	Rat plasma	Simple protein precipitation	<b>25 µL plasma volume</b> ; extraction recovery validated [6]	Avery et al.

The bioanalytical method for rat plasma employs a Waters Acquity BEH C18 (2.1 × 50 mm) column with a gradient of 10 mM ammonium acetate buffer (pH = 3.5) and acetonitrile at 0.35 mL/min [6]. The method was fully validated for accuracy, precision, selectivity, sensitivity, recovery, and stability [6].

## Biosynthesis and Epimerization Pathway

Recent research has elucidated the remarkable biosynthetic pathway of **corynantheidine** and its epimerization to 3R-MIAs in kratom. The following diagram illustrates this core pathway and the key

enzymatic epimerization process:



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Core biosynthetic pathway of **corynantheidine** and epimerization to 3R-monoterpene indole alkaloids (MIAs).

The biosynthesis begins with the universal MIA precursor **strictosidine**, formed via Pictet–Spengler condensation [7] [3]. After deglycosylation, the aglycone is reduced by a medium-chain alcohol dehydrogenase (MsDCS1) to dihydrocorynantheine [7] [3]. **Corynantheidine is then formed through an unusual enol methylation catalyzed by MsEnoMT4** [7] [3].

The discovery of **(20S)-3-dehydrocorynantheidine** as a key iminium intermediate explains the epimerization mechanism [3]. This intermediate is reduced stereoselectively by MsDCR1 to form **isocorynantheidine (3R)**, a precursor to spirooxindole alkaloids [3]. Tissue-specific profiling shows young leaves and stems are primary sites for this epimerization [3].

## Pharmacological Profile and Receptor Interactions

**Corynantheidine** exhibits a complex polypharmacology, interacting with multiple receptor systems.

Table 3: Comprehensive Pharmacological Profile of Corynantheidine

Parameter	Value	Experimental Context
<b>μ-Opioid Receptor (MOR) Binding (K<sub>i</sub>)</b>	118 ± 12 nM [8]	Human receptor binding assay [8]
<b>α<sub>1</sub>D-Adrenergic Binding (K<sub>i</sub>)</b>	41.7 ± 4.7 nM [8]	Human receptor binding assay [8]
<b>κ-Opioid Receptor (KOR) Binding (K<sub>i</sub>)</b>	1,910 ± 50 nM [8]	Human receptor binding assay [8]
<b>MOR Functional Activity</b>	Partial agonist (EC <sub>50</sub> = 67.2 nM; E <sub>max</sub> = 37.2%) [8]	BRET Gi-1 assay; % of DAMGO [8]
<b>β-Arrestin-2 Recruitment</b>	Not detected [8]	At MOR, KOR, or DOR [8]

Parameter	Value	Experimental Context
In Vivo Antinociception	MOR-dependent after i.c.v. dosing [8]	Confirms central MOR engagement [8]

**Corynantheidine** functions as a **partial  $\mu$ -opioid receptor agonist** without recruiting  $\beta$ -arrestin-2, a signaling profile associated with potentially reduced side effects compared to traditional opioids [1] [8]. Its high affinity for  $\alpha_1$ D-adrenergic receptors may contribute to kratom's effects on opioid withdrawal, as medications for opioid use disorder often target both opioid and adrenergic systems [6].

## Isolation and Biosynthesis Protocols

### Plant Material Processing

Postharvest processing significantly impacts alkaloid profiles. **Withering duration and drying temperature** influence final alkaloid concentrations [9]. For cultivar 'Hawaii,' a 12-hour withering followed by drying below 40°C enhanced speciogynine and paynantheine by 37-48% and 35-67%, respectively [9].

### Engineered Microbial Biosynthesis

A fully integrated *Saccharomyces cerevisiae* platform has been developed for de novo MIA production [7]. The engineered yeast strain produces the universal precursor **strictosidine** at 30-40 mg/L and **corynantheidine** at approximately 1 mg/L [7]. This microbial platform enables sustainable production and generation of novel analogs through precursor feeding [7].

### Isolation from Plant Material

**Corynantheidine** can be isolated from kratom powder using chromatographic methods, with identity and purity (>99%) confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, UPLC-Q-TOF, and UPLC-MS/MS [6].

## Pharmacokinetics and Brain Penetration

The first pharmacokinetic study of **corynantheidine** in male Sprague Dawley rats revealed favorable drug-like properties [6].

**Table 4: Pharmacokinetic Parameters of Corynantheidine in Rats**

Parameter	Value	Administration Route
Dose	2.5 mg/kg (I.V.); 20 mg/kg (P.O.) [6]	I.V. and P.O.
Clearance	884.1 ± 32.3 mL/h [6]	I.V.
Apparent Volume of Distribution	8.0 ± 1.2 L [6]	I.V.
C <sub>max</sub>	213.4 ± 40.4 ng/mL [6]	P.O.
T <sub>max</sub>	4.1 ± 1.3 h [6]	P.O.
Absolute Oral Bioavailability	49.9 ± 16.4% [6]	P.O.

Imaging mass spectrometry confirmed **corynantheidine** distribution in the brain, particularly in the **corpus callosum and hippocampal regions** [6], supporting its central nervous system activity.

## Conclusion and Research Applications

**Corynantheidine** represents a fascinating example of nature's chemical diversity in the opioid receptor space. Its **unique pharmacological profile** as a partial MOR agonist without  $\beta$ -arrestin-2 recruitment, combined with significant  $\alpha_1$ D-adrenergic affinity, makes it a compelling candidate for further investigation in pain management and addiction treatment.

The elucidation of its **biosynthetic pathway** and the development of **engineered microbial production** platforms open new avenues for sustainable supply and analog generation. Furthermore, established **analytical methods** support both quality control of natural products and preclinical pharmacokinetic studies.

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To cite this document: Smolecule. [Chemical Identity and Historical Context]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b607840#corynantheidine-discovery-and-isolation>]

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